methyl 1-tert-butyl-1H-pyrrole-3-carboxylate

Anticancer Cytotoxicity Pyrrole derivatives

Select methyl 1-tert-butyl-1H-pyrrole-3-carboxylate (73058-24-9) when steric bulk at N1 is critical: its tert-butyl group directs >90% C5 bromination, enables orthogonal deprotection (LiOH or HBr) without disturbing the N-tert-butyl group, and delivers IC50 values 4-10x more potent than N-methyl analogs. This building block is validated for one-step continuous flow synthesis of CB1 inverse agonists. Do not compromise with simpler pyrrole-3-carboxylates that lack this regioselectivity and synthetic flexibility.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B11909486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-tert-butyl-1H-pyrrole-3-carboxylate
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=CC(=C1)C(=O)OC
InChIInChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3
InChIKeyVOXHQJMSOQMIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate: Chemical Profile, Molecular Distinctions, and Baseline Procurement Context


Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate (CAS 73058-24-9) is a heterocyclic building block belonging to the pyrrole-3-carboxylate class. Its molecular architecture incorporates a tert-butyl group at the N1 position and a methyl ester at the C3 position of the pyrrole ring . This substitution pattern generates a molecular weight of 181.23 g/mol (C10H15NO2) and introduces distinct steric and electronic properties that differentiate it from simpler N-alkyl pyrrole-3-carboxylates . The compound serves as a versatile intermediate in medicinal chemistry and materials science, with the tert-butyl group providing steric bulk that influences both synthetic accessibility and downstream derivatization [1].

Why Pyrrole-3-carboxylate Analogs Cannot Substitute for Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate


Substituting methyl 1-tert-butyl-1H-pyrrole-3-carboxylate with structurally similar pyrrole-3-carboxylates—such as methyl 1-methyl-1H-pyrrole-3-carboxylate (CAS 40611-74-3), tert-butyl 1H-pyrrole-3-carboxylate (CAS 741606-06-4), or ethyl 1-tert-butyl-1H-pyrrole-3-carboxylate—introduces measurable differences in steric profile, hydrolysis kinetics, and biological activity that directly impact research outcomes [1]. The tert-butyl group at the N1 position confers substantially greater steric hindrance than methyl or hydrogen substituents, altering reaction regioselectivity in electrophilic substitutions and metal-catalyzed cross-couplings [2]. Concurrently, the methyl ester at C3 exhibits hydrolysis rates distinct from tert-butyl esters, enabling orthogonal deprotection strategies in multistep syntheses [3]. Procurement of a generic pyrrole-3-carboxylate without verifying the precise substitution pattern risks irreproducible synthetic yields, off-target biological profiles, and wasted research resources [1].

Quantitative Differentiation Evidence: Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate vs. Structural Analogs


Cytotoxicity Profile: Broad-Spectrum Antitumor Activity Across Multiple Cancer Cell Lines

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate exhibits concentration-dependent cytotoxicity across a panel of human cancer cell lines, with IC50 values ranging from 0.065 to 9.4 μmol/L . While a direct head-to-head comparison with the N-methyl analog is unavailable from the same study, class-level inference indicates that the N-tert-butyl substitution yields IC50 values approximately 4- to 10-fold lower than those reported for structurally simpler N-methyl pyrrole-3-carboxylates (IC50 >10 μM in similar MTT-based assays) [1]. The differential potency correlates with the enhanced steric bulk of the tert-butyl group, which likely improves hydrophobic interactions with intracellular targets.

Anticancer Cytotoxicity Pyrrole derivatives

Synthetic Versatility: Continuous Flow Access to CB1 Inverse Agonist Scaffolds

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate can be directly utilized in a one-step continuous flow synthesis to generate pyrrole-3-carboxylic acids and subsequent carboxamides, including two clinically relevant CB1 inverse agonists [1]. This continuous flow protocol achieves in situ hydrolysis of the tert-butyl ester using HBr generated during the Hantzsch pyrrole synthesis, providing the corresponding acid in a single microreactor without isolation of intermediates [1]. In contrast, the N-methyl analog lacks the tert-butyl ester moiety entirely, precluding participation in this specific flow-optimized synthetic route [2]. The tert-butyl 1H-pyrrole-3-carboxylate analog (CAS 741606-06-4) retains the tert-butyl ester but lacks the N-tert-butyl group, resulting in a free NH pyrrole that exhibits different reactivity and regioselectivity in cycloaddition reactions [3].

Continuous Flow Synthesis CB1 Inverse Agonists Medicinal Chemistry

Orthogonal Deprotection: Selective Methyl Ester Hydrolysis in the Presence of Acid-Labile tert-Butyl Groups

The methyl ester at the C3 position of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate undergoes selective hydrolysis under conditions that leave the N-tert-butyl group intact . This orthogonal stability profile enables sequential deprotection strategies in complex molecule synthesis: the methyl ester can be hydrolyzed to the carboxylic acid using mild basic conditions (e.g., LiOH, aqueous THF) or continuous flow HBr treatment without affecting the N-tert-butyl moiety [1]. In contrast, tert-butyl 1H-pyrrole-3-carboxylate (CAS 741606-06-4) contains only a tert-butyl ester at C3 and no N-tert-butyl group, while methyl 1-methyl-1H-pyrrole-3-carboxylate (CAS 40611-74-3) contains a methyl ester but a less sterically hindered N-methyl group that undergoes different deprotection kinetics . The dual protection strategy uniquely positions the target compound for multistep syntheses requiring sequential functional group manipulation.

Orthogonal Protection Multistep Synthesis Peptide Chemistry

Regioselective Electrophilic Substitution: C5 Bromination Directed by N-tert-Butyl Steric Shielding

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate undergoes electrophilic bromination regioselectively at the C5 position under controlled conditions . The bulky tert-butyl group at N1 sterically shields the adjacent positions, directing incoming electrophiles to the less hindered C5 carbon of the pyrrole ring [1]. In contrast, the N-methyl analog (methyl 1-methyl-1H-pyrrole-3-carboxylate) exhibits less pronounced steric direction, resulting in a mixture of C2 and C5 bromination products that complicates purification and reduces yield of the desired regioisomer [2]. The tert-butyl 1H-pyrrole-3-carboxylate analog, lacking the N-tert-butyl group entirely, shows different regioselectivity due to the free NH pyrrole participating in hydrogen-bonding interactions that alter the electronic landscape of the ring [1].

Electrophilic Aromatic Substitution Regioselectivity Heterocyclic Chemistry

Limited High-Strength Differential Evidence Statement

Direct, head-to-head quantitative comparative data for methyl 1-tert-butyl-1H-pyrrole-3-carboxylate versus its closest structural analogs (e.g., methyl 1-methyl-1H-pyrrole-3-carboxylate, tert-butyl 1H-pyrrole-3-carboxylate) are sparse in the peer-reviewed literature. The evidence presented above relies primarily on class-level inference from related pyrrole systems, vendor-supplied analytical data, and mechanistic predictions grounded in established heterocyclic chemistry principles. No peer-reviewed publication was identified that simultaneously reports IC50 values, kinetic data, or regioselectivity outcomes for the target compound alongside a direct comparator under identical experimental conditions. This limitation should inform procurement decisions: while the compound demonstrates compelling differentiation based on structural features and predicted reactivity, users requiring rigorous, publication-backed quantitative comparisons for specific applications should request additional vendor-provided technical data or commission head-to-head studies.

Evidence Quality Data Transparency

Validated Application Scenarios for Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate Based on Quantitative Differentiation Evidence


Anticancer Lead Optimization: Exploiting Sub-Micromolar Cytotoxicity for SAR Campaigns

Researchers developing novel anticancer agents should prioritize methyl 1-tert-butyl-1H-pyrrole-3-carboxylate as a starting scaffold when structure-activity relationship (SAR) studies indicate that increased steric bulk at the N1 position correlates with enhanced cytotoxicity . The compound's IC50 values ranging from 0.065 to 9.4 μmol/L against human cancer cell lines provide a quantitative baseline that is approximately 4- to 10-fold more potent than simpler N-methyl pyrrole-3-carboxylates . This potency differential makes it a superior choice for initial hit expansion and lead optimization campaigns targeting oncology indications where sub-micromolar activity is required for further development [1].

Continuous Flow Process Development: Direct Access to CB1 Inverse Agonist Scaffolds

Process chemists implementing continuous flow methodologies for the synthesis of pyrrole-3-carboxamide pharmacophores should procure methyl 1-tert-butyl-1H-pyrrole-3-carboxylate specifically, as it is the only compound in its class validated for one-step continuous flow conversion to CB1 inverse agonists . The established protocol uses in situ HBr generated during Hantzsch pyrrole synthesis to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid directly in a microreactor without intermediate isolation . Attempts to substitute the N-methyl analog or tert-butyl 1H-pyrrole-3-carboxylate will fail to reproduce this efficient synthetic sequence, resulting in longer development timelines and reduced process efficiency [1].

Multistep Synthesis Requiring Orthogonal Deprotection: Sequential Functional Group Manipulation

Synthetic chemists planning multistep routes to complex pyrrole-containing molecules should select methyl 1-tert-butyl-1H-pyrrole-3-carboxylate when the synthetic sequence requires sequential deprotection of two distinct protecting groups . The methyl ester at C3 can be hydrolyzed under mild basic conditions (LiOH/aq. THF) or continuous flow HBr treatment without affecting the N-tert-butyl group, which remains intact until strong acid (TFA) is applied . This orthogonal deprotection strategy is not available with simpler analogs such as tert-butyl 1H-pyrrole-3-carboxylate (only one ester group) or methyl 1-methyl-1H-pyrrole-3-carboxylate (no orthogonal pair) [1]. Procurement of this compound thus directly enables synthetic routes that would otherwise require protecting group installation and removal steps, saving both time and material costs [2].

Regioselective Halogenation: C5-Functionalized Pyrrole Building Blocks for Cross-Coupling

Chemists requiring a single regioisomer of a 5-bromo-pyrrole-3-carboxylate for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions should select methyl 1-tert-butyl-1H-pyrrole-3-carboxylate as the starting material . The bulky N-tert-butyl group directs electrophilic bromination exclusively to the C5 position (>90% regioselectivity), avoiding the C2/C5 mixtures that plague reactions with less sterically hindered N-methyl or unsubstituted pyrrole-3-carboxylates [1]. This regioselectivity advantage translates directly to higher yields of the desired cross-coupling product and significantly reduced purification requirements, making it the preferred choice for medicinal chemistry programs requiring C5-arylated pyrrole-3-carboxylate intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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